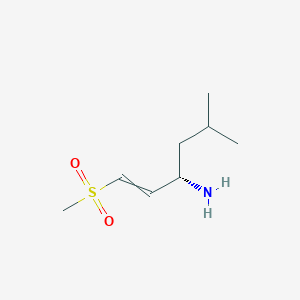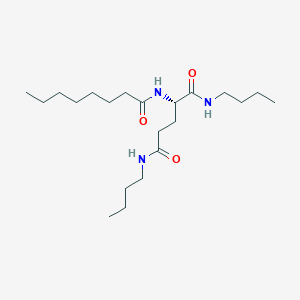
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide is a chemical compound with the molecular formula C21H41N3O3 It is a derivative of L-glutamic acid, where the amide groups are substituted with dibutyl and octanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide typically involves the following steps:
Protection of the carboxyl group: The carboxyl group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.
Amidation: The protected L-glutamic acid is reacted with dibutylamine and octanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bonds.
Deprotection: The protecting group is removed to yield the final product, N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide.
Industrial Production Methods
Industrial production of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The dibutyl and octanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: L-glutamic acid, dibutylamine, and octanoic acid.
Oxidation: Corresponding oxidized derivatives of the compound.
Substitution: New amide or ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can be compared with other similar compounds, such as:
N~1~,N~5~-Dibutyl-N~2~-(2-ethylhexanoyl)-L-glutamamide: Similar structure but with a different acyl group, leading to variations in chemical properties and applications.
N~1~,N~5~-Dibutyl-N~2~-decanoyl-L-glutamamide: Another derivative with a longer acyl chain, affecting its solubility and reactivity.
The uniqueness of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide lies in its specific combination of dibutyl and octanoyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
486455-66-7 |
|---|---|
Formule moléculaire |
C21H41N3O3 |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide |
InChI |
InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 |
Clé InChI |
ROVCBBIYGALCJO-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC |
SMILES canonique |
CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
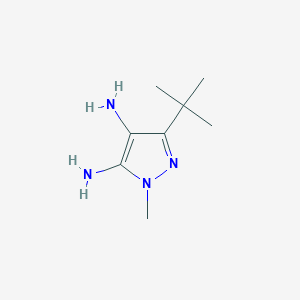
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
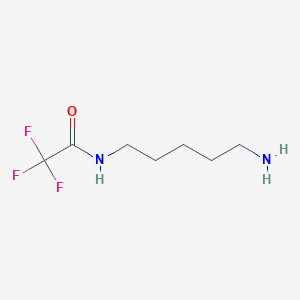
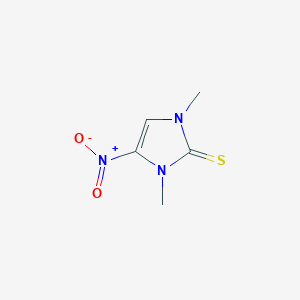
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

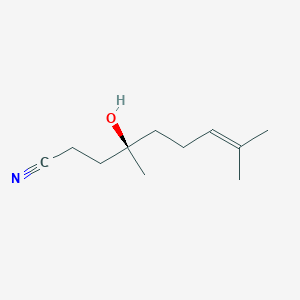
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)


